2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide
Description
2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, amide groups, and thioether linkages, which contribute to its diverse reactivity and functionality.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-14(28)26-16-6-8-17(9-7-16)27-20(29)12-30-21-10-19(24-13-25-21)23-11-15-4-2-3-5-18(15)22/h2-10,13H,11-12H2,1H3,(H,26,28)(H,27,29)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKXUJZXTKIKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the 2-chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the 2-chlorobenzylamine.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under mild conditions.
Acetamidophenyl Group Addition: The final step involves coupling the acetamidophenyl group to the thioether-containing pyrimidine derivative through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-2-((6-((2-bromobenzyl)amino)pyrimidin-4-yl)thio)acetamide
- N-(4-acetamidophenyl)-2-((6-((2-fluorobenzyl)amino)pyrimidin-4-yl)thio)acetamide
- N-(4-acetamidophenyl)-2-((6-((2-methylbenzyl)amino)pyrimidin-4-yl)thio)acetamide
Uniqueness
2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide stands out due to the presence of the 2-chlorobenzyl group, which can impart unique electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Biological Activity
The compound 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide , also known as M179-3192, is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C21H21ClN4O3S
- IUPAC Name : this compound
- SMILES Notation : COc(ccc(NC(CSc1cc(NCc(cccc2)c2Cl)ncn1)=O)c1)c1OC
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. The following findings summarize the biological evaluations:
Minimum Inhibitory Concentration (MIC)
Research indicates that certain derivatives possess low MIC values against various pathogens:
- Compound 7b : MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis .
Minimum Bactericidal Concentration (MBC)
The MBC values for these derivatives indicate their potential as effective bactericides:
- Active against pathogenic isolates with confirmed -cidal activities, suggesting that these compounds can effectively eliminate bacteria rather than merely inhibiting their growth .
Biofilm Inhibition
The ability to inhibit biofilm formation is crucial for treating chronic infections:
- The evaluated compounds showed a superior percentage reduction in biofilm formation compared to Ciprofloxacin, highlighting their potential in preventing biofilm-associated infections .
Cytotoxicity and Safety Profile
The safety profile of the compound is essential for its therapeutic application:
- Hemolytic Activity : The hemolytic activity was significantly low (% lysis ranging from 3.23% to 15.22% ) when compared to Triton X-100, indicating a favorable safety profile .
- Cytotoxicity : Noncytotoxicity was confirmed with IC50 values greater than 60 μM , suggesting that these compounds are safe at therapeutic concentrations .
Understanding the mechanisms through which these compounds exert their biological effects is critical:
- The derivatives are reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, indicating their potential as dual-action agents in antimicrobial therapy .
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- In Vitro Antimicrobial Evaluation :
- Synergistic Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
